molecular formula C9H11F2NO4S2 B2875816 2-(N-methyl4-fluorobenzenesulfonamido)ethane-1-sulfonyl fluoride CAS No. 877964-15-3

2-(N-methyl4-fluorobenzenesulfonamido)ethane-1-sulfonyl fluoride

Cat. No.: B2875816
CAS No.: 877964-15-3
M. Wt: 299.31
InChI Key: QTAVGCCUOCJQIP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis process would involve optimizing reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorophenyl)sulfonylamino]ethanesulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include nucleophiles such as amines and alcohols. Reaction conditions typically involve the use of solvents like dichloromethane and controlled temperatures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from reactions involving 2-[(4-Fluorophenyl)sulfonylamino]ethanesulfonyl fluoride depend on the specific reaction conditions and reagents used. Substitution reactions, for example, can yield a variety of sulfonamide derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)sulfonylamino]ethanesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modification of their activity . This interaction is crucial for its applications in proteomics and medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Fluorophenyl)sulfonylamino]ethanesulfonyl fluoride is unique due to its dual sulfonyl fluoride groups, which enhance its reactivity and versatility in chemical reactions. This makes it particularly valuable in proteomics research and the development of novel therapeutic agents .

Properties

IUPAC Name

2-[(4-fluorophenyl)sulfonyl-methylamino]ethanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO4S2/c1-12(6-7-17(11,13)14)18(15,16)9-4-2-8(10)3-5-9/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAVGCCUOCJQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCS(=O)(=O)F)S(=O)(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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